REACTION_CXSMILES
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[O:1]=[C:2]1[NH:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][CH:4]=[CH:3]1.OS(O)(=O)=O.[CH3:16]O>>[O:1]=[C:2]1[NH:7][C:6]([C:8]([O:10][CH3:16])=[O:9])=[CH:5][CH:4]=[CH:3]1
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Name
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|
Quantity
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4 g
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Type
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reactant
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Smiles
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O=C1C=CC=C(N1)C(=O)O
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Name
|
|
Quantity
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3.5 mL
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Type
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reactant
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Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
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65 mL
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Type
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reactant
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Smiles
|
CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed, under nitrogen, for 22 h
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Duration
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22 h
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Type
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CUSTOM
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Details
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MeOH was removed under reduced pressure
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Type
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ADDITION
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Details
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the residue was basified by addition of a solution of 10% aq. NaHCO3
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Type
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EXTRACTION
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Details
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The mixture was then extracted with DCM (3×)
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Type
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DRY_WITH_MATERIAL
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Details
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the mixed organic layers were dried over anh. MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated to dryness under reduced pressure
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Name
|
|
Type
|
product
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Smiles
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O=C1C=CC=C(N1)C(=O)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |